Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-propylphenyl derivatives under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .
Scientific Research Applications
Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biochemical pathways and as a potential ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: A related compound used as a precursor in the synthesis of tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another similar compound used in the development of targeted protein degradation technologies.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H29NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16-17,21H,5-6,11-13H2,1-4H3 |
InChI Key |
DZNFOHLHKBCPLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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